molecular formula C21H38O4 B8111903 2,3-Dihydroxypropyl octadeca-9,12-dienoate

2,3-Dihydroxypropyl octadeca-9,12-dienoate

Cat. No. B8111903
M. Wt: 354.5 g/mol
InChI Key: WECGLUPZRHILCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl octadeca-9,12-dienoate is a natural product found in Bauhinia with data available.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Furanoid esters, including 2,3-Dihydroxypropyl octadeca-9,12-dienoate, can be synthesized from unsaturated fatty esters. These compounds have applications in organic chemistry and materials science due to their unique structural properties (Jie & Lam, 1977).
  • Applications in Cancer Research :

    • Polyphenol-linoleates derived from natural polyphenols, including 2,3-Dihydroxypropyl octadeca-9,12-dienoate, were studied for their anti-tumor properties. However, these compounds were found to be inactive against several human cancer cell lines (Mustafa et al., 2007).
  • Biological and Cosmetic Applications :

    • Octadeca-9,12-dienyl-3,4,5-hydroxybenzoate, synthesized from gallic acid and linoleic acid ester, exhibited strong cancer cell proliferation inhibition and showed potential as a functional material for food, pharmaceutical, and cosmetic industries (Jang et al., 2009).
  • Materials Science and Lipid Chemistry :

    • Studies on the epoxidation reactions of unsaturated fatty esters, including those related to 2,3-Dihydroxypropyl octadeca-9,12-dienoate, have implications for materials science, particularly in the development of novel polymers and coatings (Jie & Pasha, 1998).
  • Analytical Chemistry Applications :

    • The compound has been used in the development of analytical techniques for the identification and quantification of fatty acid isomers in complex mixtures, which is important for both research and industrial applications (Davis et al., 1999).

properties

IUPAC Name

2,3-dihydroxypropyl octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl octadeca-9,12-dienoate

CAS RN

2277-28-3
Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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